Diethylene Glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3, Array | |
| Record name | DIETHYLENE GLYCOL | |
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| Record name | DIETHYLENE GLYCOL | |
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| Record name | diethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethylene_glycol | |
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Related CAS |
31290-76-3 | |
| Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
| Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
| Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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| Record name | DIETHYLENE GLYCOL | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
| Record name | DIETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Preparation Methods
Catalytic Process Optimization
Recent studies focus on heterogeneous catalysts to improve selectivity and reduce energy use. For example, zeolite-based catalysts demonstrate enhanced DEG yields (up to 15%) by moderating ethylene oxide reactivity.
Bio-Based Feedstock Utilization
Pilot-scale projects utilize bio-derived ethylene oxide from sugarcane ethanol, reducing reliance on fossil fuels. Early results indicate a 20% reduction in carbon emissions, though scalability challenges persist.
Electrochemical Synthesis
Electrocatalytic conversion of CO₂ and ethylene glycol precursors shows promise for DEG production. Lab-scale trials achieve 40% Faradaic efficiency, but commercial viability remains uncertain.
Challenges in this compound Production
- Energy Intensity : Fractional distillation consumes 12–15 GJ per ton of DEG, necessitating renewable energy integration.
- By-Product Management : TEG and heavier glycols require additional separation steps, increasing complexity.
- Purity Standards : Industrial applications demand DEG purity >99.5%, achievable only through multi-stage distillation.
Recent Research and Innovations
Membrane Separation Technology
Nanofiltration membranes with polyethyleneimine coatings selectively separate DEG from MEG at 50°C, reducing energy use by 30% compared to distillation.
Reactive Distillation Integration
Combining reaction and separation in a single unit lowers capital costs by 25% and improves DEG yield to 14%.
Waste Glycol Upcycling
Patented methods convert polyethylene terephthalate (PET) waste into DEG via alkaline hydrolysis, achieving 85% conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol undergoes various chemical reactions, including:
Esterification: Reacts with anhydrides to form esters.
Etherification: Reacts with alkyl sulfates or halogenated hydrocarbons to form ethers.
Acidic Cleavage: Cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Common Reagents and Conditions
Esterification: Anhydrides and acidic catalysts.
Etherification: Alkyl sulfates or halogenated hydrocarbons.
Acidic Cleavage: Strong acids such as HBr or HI.
Major Products
Esterification: Produces esters.
Etherification: Produces ethers.
Acidic Cleavage: Produces alcohols and alkyl halides.
Scientific Research Applications
Diethylene glycol (DEG) is a versatile chemical compound with a wide array of industrial and pharmaceutical applications . It is a colorless, odorless, slightly viscous, and hygroscopic organic compound . DEG is miscible in water and many organic solvents, making it useful in various applications .
Industrial Applications
- Chemical Intermediate: DEG is a chemical intermediate in synthesizing polyester resins, polyurethanes, and other ethylene glycols . In the U.S. and Western Europe, 51% of DEG is consumed in this way .
- Gas Dehydration: Due to its hygroscopic nature, DEG is used as a drying agent for natural gas, removing water from gas pipelines .
- Plasticizer: DEG is used as a plasticizer for paper, glues, adhesives, and coatings .
- Solvent: DEG serves as a solvent in printing inks, paints, dyes, and pigments . It is also used as a solvent for relatively insoluble substances .
- Other Applications: DEG is also found in adhesives, coatings, emulsifiers, lubricants, silicone compounds, thermoplastics, and unsaturated polyester resins . It is also a component in brake fluid, lubricants, wallpaper strippers, heating fuel, and cooking fuel .
Pharmaceutical Applications
- Solubilizer: this compound monoethyl ether (DEGEE) has a history of safe use in food and personal-care products and is an effective solubilizer in oral, topical, transdermal, and injectable pharmaceutical products .
- ** penetration/permeation enhancer:** DEGEE is gaining interest as a penetration/permeation enhancer, solubilizer, and surfactant for drug delivery systems .
- Skin Cosmetics: DEG is also used in skin cosmetics .
- Drug Delivery Systems: this compound monoethyl ether (DEGME) is used in various drug delivery systems, including topical gels, emulgels, emulsions, foams, microemulsions, and ointments .
Other Applications
- Humectant: The tobacco industry utilizes DEG's hygroscopic properties to control moisture in tobacco products . This same property makes it useful in treating paper, cork, glue, and cellophane .
- Antifreeze agent: DEG can be used as an antifreeze agent and in deicing fluids .
- Building and Construction: DEG is used in cement processing and drywall joint compounds . It is also used in insulation products .
Toxicity
DEG poisoning can affect the renal, hepatic, and nervous systems, leading to renal failure, liver toxicity, and peripheral neuropathies . DEG is metabolized into diglycolic acid (DGA), which is believed to be the proximate toxicant responsible for proximal tubule cell death .
Safety and Regulation
Mechanism of Action
The mechanism of action of Diethylene glycol involves its ability to act as a solvent and reactant in various chemical processes. It can form hydrogen bonds with other molecules, facilitating reactions such as esterification and etherification . Additionally, its hygroscopic nature allows it to absorb moisture, making it useful in gas dehydration and other industrial applications .
Comparison with Similar Compounds
Key Structural Differences :
- DEG has one ether linkage and four carbons, whereas EG lacks ether bonds and has two carbons. TEG contains two ether linkages and six carbons .
- The additional ether linkage in DEG and TEG increases molecular flexibility and boiling points compared to EG .
Solubility and Stability
- DEG Derivatives: Esters of DEG (e.g., this compound dibenzoate) exhibit dramatically higher water solubility and lower melting points than analogous butyric acid esters. For example, DEG-based esters (8, 9, 13 in Table 3 of ) showed solubility improvements of >50% compared to non-DEG esters .
- Hydrolytic Stability : DEG esters (e.g., in ¹⁸F-labeled rhodamines) demonstrate slower hydrolysis in serum compared to ethyl esters, enhancing pharmacokinetic stability in pharmaceuticals .
Toxicity and Metabolism
- Metabolic Pathways : Both DEG and EG are metabolized by alcohol dehydrogenase to toxic acids (diglycolic acid for DEG; glycolic and oxalic acids for EG). Fomepizole, an alcohol dehydrogenase inhibitor, is effective in early-stage poisoning for both compounds .
- Clinical Outcomes : DEG poisoning often leads to thrombotic microangiopathy and acute tubular necrosis, with a fatality rate up to 98% in mass exposures. EG toxicity primarily causes metabolic acidosis and calcium oxalate crystallization .
- Environmental Impact : DEG requires a medium adaptation period (5–8 days) in microbiological toxicity tests, indicating moderate biodegradability compared to compounds like ibuprofen (9–16 days) .
Research Findings and Innovations
- Detection Methods : Gamma-ray spectroscopy (0.662 MeV energy) enables rapid, cost-effective quantification of DEG adulteration in ethyl alcohol, with linear attenuation coefficients correlating to DEG concentration (r = 0.9999) .
- Drug Delivery : DEG-containing SNEDDS formulations with hydroxypropyl methylcellulose (HPMC) maintain drug supersaturation for >6 hours in intestinal fluids, enhancing bioavailability .
- Material Science: DEG-based polyesters exhibit tunable mechanical properties; crosslinking time and monomer ratios directly influence degradation rates and elasticity .
Biological Activity
Diethylene glycol (DEG) is a colorless, viscous liquid primarily used as an industrial solvent and in the production of antifreeze and plastics. Despite its widespread application, DEG is associated with significant biological activity that can lead to severe toxic effects, particularly in humans. This article delves into the biological activity of DEG, exploring its mechanisms of toxicity, case studies involving mass poisonings, and relevant research findings.
Toxicokinetics
Upon ingestion, DEG is rapidly absorbed into the bloodstream, distributing predominantly to well-perfused organs such as the liver and kidneys. Its metabolism occurs mainly in the liver, where it is converted into toxic metabolites like 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid (DGA). These metabolites are primarily responsible for DEG's toxic effects, which include metabolic acidosis, renal failure, and neurological damage .
Clinical Features of DEG Poisoning
The clinical manifestations of DEG poisoning can be categorized into three stages:
- Initial Phase : Gastrointestinal symptoms such as nausea and vomiting, accompanied by signs of metabolic acidosis.
- Intermediate Phase : Progression to severe metabolic acidosis and acute kidney injury (AKI), which can lead to renal failure if untreated.
- Final Phase : Potential development of delayed neurological effects, including peripheral neuropathy.
The estimated fatal dose of DEG is approximately 1 mL/kg in adults .
Epidemic in Haiti (1998)
A notable case involved an epidemic of acute renal failure in children due to DEG contamination in acetaminophen syrup. The median concentration of DEG found was 14.4%, with a median estimated toxic dose of 1.34 mL/kg. This incident resulted in numerous fatalities and highlighted the critical need for stringent quality control in pharmaceutical manufacturing .
Recent Incidents (2022-2023)
The World Health Organization (WHO) has reported multiple cases of DEG contamination in over-the-counter medications across various regions, leading to at least 300 child fatalities globally. The WHO has emphasized the importance of developing analytical methods for detecting DEG contamination in pharmaceuticals .
Biomarker Studies
A study investigating the biological effects of DEG on marine organisms revealed minimal direct effects on biomarkers such as cytochrome P450 activity and oxidative stress indicators when exposed solely to DEG. However, when combined with produced waters from offshore oil platforms, significant changes were observed in biotransformation systems and genotoxicity markers .
Animal Studies
Research involving Wistar rats demonstrated a steep threshold dose-response relationship for DEG toxicity. Doses as low as 2 g/kg showed no toxicity, while doses above this threshold resulted in severe renal and hepatic damage. This underscores the variability in toxicity based on dosage and species .
Summary of Toxic Effects by Dose
| Dose (g/kg) | Renal Toxicity | Hepatic Toxicity | Metabolic Acidosis |
|---|---|---|---|
| 0 | None | None | None |
| 2 | None | None | Mild |
| 5 | None | None | Moderate |
| 10 | Severe | Severe | Severe |
Reported Cases of DEG Poisoning
| Year | Location | Source | Outcome |
|---|---|---|---|
| 1998 | Haiti | Contaminated acetaminophen | Multiple deaths |
| 2022 | The Gambia | Over-the-counter medicines | Child fatalities |
| 2023 | Global | WHO alerts on contaminated drugs | Ongoing cases |
Q & A
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
